molecular formula C10H18Cl2N2S B1344575 1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride CAS No. 57645-59-7

1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride

Cat. No. B1344575
CAS RN: 57645-59-7
M. Wt: 269.23 g/mol
InChI Key: ZAAXJLLSINHSKH-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N2S and a molecular weight of 269.23 . It is also known as T2AMP.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N2S/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10/h1-2,7,9,13H,3-6,8,11H2 . This indicates that the compound contains a piperidine ring with a thiophen-2-ylmethyl group attached to it.

It is stored at temperatures between 2 and 8 degrees Celsius . The physical form of the compound is not specified in the search results.

Scientific Research Applications

Anticancer Properties

Research on structurally similar compounds to 1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride has shown promising anticancer activity. For instance, novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives have been synthesized and tested for their antiproliferative properties against various human cancer cell lines such as T-47D (breast cancer), HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). Some compounds exhibited significant growth inhibitory effects, comparable to the standard drug paclitaxel, suggesting potential applications in cancer therapy (Harishkumar et al., 2018).

Synthesis and Chemical Reactivity

Studies on thiophene derivatives involving amine-induced ring-opening reactions have provided valuable insights into the chemical reactivity and potential synthetic applications of thiophene-based compounds. The amine-induced ring-opening of silyl-substituted thiophene 1,1-dioxides, for example, has been explored for the preparation of silyl-substituted dienes, offering a method for generating complex molecules from simpler thiophene structures (Gronowitz et al., 1994).

Nucleophilic Addition Reactions

The nucleophilic addition of amines to silyl- and germyl-substituted thiophene 1,1-dioxides has been investigated to understand the reactivity patterns of such systems. This research has shown that the addition reactions are influenced by the thiophene 1,1-dioxide structure, the basicity of the amine, and the solvent nature, offering insights into designing reaction conditions for specific outcomes (Lukevics et al., 2000).

Electronic and Structural Analysis

The study of 6-oxopiperidine-2-carboxylic acid derivatives, which share a core structural motif with 1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride, has contributed to understanding the electronic structure and molecular interactions in thiophene-containing compounds. Research in this area has highlighted the significance of O-H...O and C-H...O interactions in stabilizing molecular structures and forming crystal networks (Vrabel et al., 2014).

properties

IUPAC Name

1-(thiophen-2-ylmethyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S.2ClH/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10;;/h1-2,7,9H,3-6,8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAXJLLSINHSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride

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